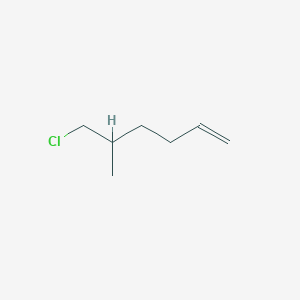
6-Chloro-5-methylhex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-5-methylhex-1-ene is an organic compound with the molecular formula C7H13Cl. It is a member of the class of alkenes, characterized by the presence of a carbon-carbon double bond. The compound features a chlorine atom and a methyl group attached to a hexene backbone, making it a chlorinated alkene.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-methylhex-1-ene can be achieved through various methods. One common approach involves the chlorination of 5-methylhex-1-ene. This reaction typically uses chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-methylhex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide (OH-) or alkoxide (RO-).
Addition Reactions: The double bond in the compound can participate in electrophilic addition reactions with halogens (e.g., Br2) or hydrogen halides (e.g., HCl).
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or alcohols using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Bromine (Br2) in carbon tetrachloride (CCl4) or hydrogen chloride (HCl) in an inert solvent.
Oxidation: Potassium permanganate (KMnO4) in alkaline medium or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Major Products
Substitution: Formation of 6-hydroxy-5-methylhex-1-ene or 6-alkoxy-5-methylhex-1-ene.
Addition: Formation of 6,7-dibromo-5-methylhexane or 6-chloro-7-bromo-5-methylhexane.
Oxidation: Formation of 6-chloro-5-methylhexane-1,2-diol or 6-chloro-5-methylhexane-1,2-epoxide.
Scientific Research Applications
6-Chloro-5-methylhex-1-ene is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in studies involving the interaction of chlorinated alkenes with biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: It is employed in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chloro-5-methylhex-1-ene involves its reactivity with various chemical species. The presence of the chlorine atom and the double bond allows it to participate in electrophilic addition and nucleophilic substitution reactions. These reactions can lead to the formation of new chemical bonds and the modification of existing molecular structures. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-5-methylhex-1-ene: Similar structure but with the chlorine atom at a different position.
6-Bromo-5-methylhex-1-ene: Bromine atom instead of chlorine.
6-Chloro-5-ethylhex-1-ene: Ethyl group instead of methyl.
Uniqueness
6-Chloro-5-methylhex-1-ene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of both a chlorine atom and a methyl group on the hexene backbone provides distinct chemical properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C7H13Cl |
|---|---|
Molecular Weight |
132.63 g/mol |
IUPAC Name |
6-chloro-5-methylhex-1-ene |
InChI |
InChI=1S/C7H13Cl/c1-3-4-5-7(2)6-8/h3,7H,1,4-6H2,2H3 |
InChI Key |
ANYBNVUTOWLJSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid](/img/structure/B13178000.png)
![2-([1-(Chloromethyl)cyclobutyl]methyl)thiophene](/img/structure/B13178007.png)
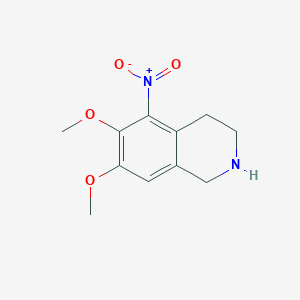
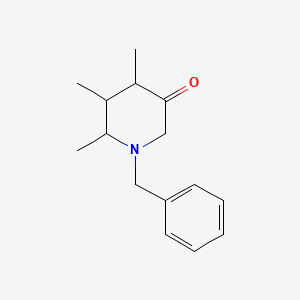
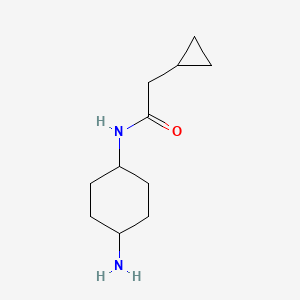
![tert-butyl N-ethyl-N-[2-methyl-1-(piperidin-3-yl)propyl]carbamate](/img/structure/B13178053.png)

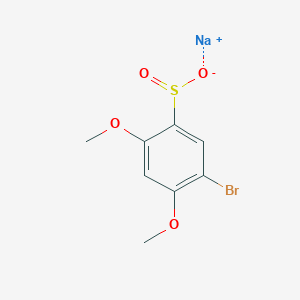
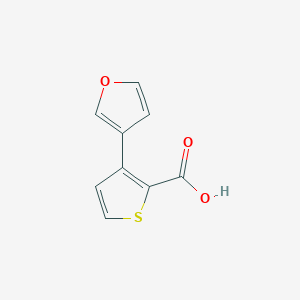
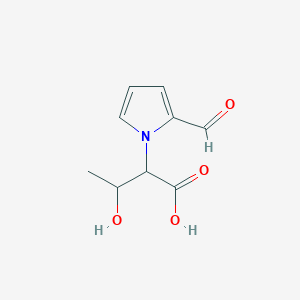
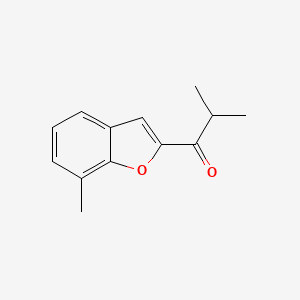
![{2-[(Piperazin-1-yl)methyl]-1,3-thiazol-4-yl}methanol](/img/structure/B13178087.png)

![4-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole](/img/structure/B13178101.png)
